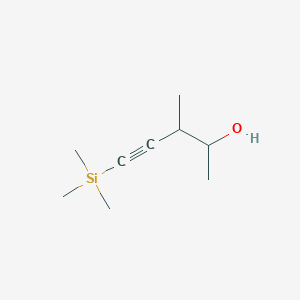

3-Methyl-5-(trimethylsilyl)pent-4-yn-2-ol

Description

3-Methyl-5-(trimethylsilyl)pent-4-yn-2-ol is a silicon-containing organic compound characterized by a propargyl alcohol backbone modified with a trimethylsilyl (TMS) group and a methyl substituent. The TMS group enhances lipophilicity and stability, making it valuable in synthetic chemistry, particularly in cross-coupling reactions and as a protective intermediate.

Properties

IUPAC Name |

3-methyl-5-trimethylsilylpent-4-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18OSi/c1-8(9(2)10)6-7-11(3,4)5/h8-10H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREYWZDZPBFOBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C[Si](C)(C)C)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823376-31-3 | |

| Record name | 3-methyl-5-(trimethylsilyl)pent-4-yn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(trimethylsilyl)pent-4-yn-2-ol typically involves the reaction of 3-methyl-1-butyne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like tetrahydrofuran or dimethyl sulfoxide under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and pressure precisely.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(trimethylsilyl)pent-4-yn-2-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The alkyne group can be reduced to an alkene or an alkane.

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate or potassium permanganate are commonly used.

Reduction: Catalysts such as palladium on carbon or Lindlar’s catalyst are employed.

Substitution: Reagents like tetrabutylammonium fluoride or other fluoride sources are used to remove the trimethylsilyl group.

Major Products Formed

Oxidation: 3-Methyl-5-(trimethylsilyl)pent-4-yn-2-one or 3-Methyl-5-(trimethylsilyl)pent-4-yn-2-al.

Reduction: 3-Methyl-5-(trimethylsilyl)pent-4-en-2-ol or 3-Methyl-5-(trimethylsilyl)pentane-2-ol.

Substitution: Various substituted pent-4-yn-2-ols depending on the nucleophile used.

Scientific Research Applications

3-Methyl-5-(trimethylsilyl)pent-4-yn-2-ol is widely used in scientific research due to its versatility:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(trimethylsilyl)pent-4-yn-2-ol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxyl group can form hydrogen bonds, while the trimethylsilyl group can be easily removed to reveal a reactive alkyne. These properties make it a valuable building block in organic synthesis, allowing for the formation of complex molecular architectures.

Comparison with Similar Compounds

Functional Group and Reactivity Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Electronic Effects: The TMS group in this compound reduces polarity compared to non-silylated propargyl alcohols, enhancing its compatibility with hydrophobic reaction environments. In contrast, compounds like 1a and 1c exhibit aromatic or heterocyclic systems, altering electronic delocalization and reactivity .

- Synthetic Utility : The diol analog (1e) achieves a 66% yield under optimized conditions, suggesting that additional hydroxyl groups may complicate purification but enable bifunctional reactivity in antitumor agent synthesis .

- Analytical Applications: Heavily silylated compounds (e.g., Propanoic acid-TMS ester) are prioritized in GC-MS due to increased volatility and thermal stability, a trait shared but underutilized in the target compound .

Bioactivity and Pharmaceutical Potential

Stability and Handling Considerations

- Hydrolytic Sensitivity: The TMS group in the target compound may confer hydrolytic resistance compared to non-silylated alcohols, as seen in analogs like ethyl 3-ethoxy-2-nitropropenoate, which lacks silicon-based protection .

- Thermal Stability : Silylated derivatives (e.g., galactolipid-TMS ethers) demonstrate enhanced stability under GC-MS conditions, implying similar advantages for the target compound in high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.